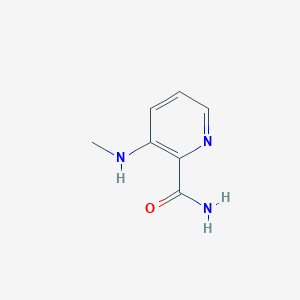

3-(Methylamino)pyridine-2-carboxamide

Description

Properties

CAS No. |

103976-53-0 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

3-(methylamino)pyridine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O/c1-9-5-3-2-4-10-6(5)7(8)11/h2-4,9H,1H3,(H2,8,11) |

InChI Key |

XUNMNUHIFGQPAG-UHFFFAOYSA-N |

SMILES |

CNC1=C(N=CC=C1)C(=O)N |

Canonical SMILES |

CNC1=C(N=CC=C1)C(=O)N |

Synonyms |

2-Pyridinecarboxamide,3-(methylamino)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 3-(Methylamino)pyridine-2-carboxamide

A Critical Intermediate for Pyrido[3,2-d]pyrimidine Scaffolds

Executive Summary

3-(Methylamino)pyridine-2-carboxamide is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules, specifically kinase inhibitors and antitumor agents. Structurally, it features a pyridine ring substituted with a primary amide at the C2 position and a secondary methylamino group at the C3 position.

This substitution pattern renders the molecule a "privileged scaffold" in medicinal chemistry. The proximity of the C3-amino and C2-amide groups allows for facile cyclization into pyrido[3,2-d]pyrimidines , a bicyclic system isosteric with quinazolines, widely explored for EGFR, PI3K, and cyclin-dependent kinase (CDK) inhibition. This guide details the physicochemical properties, validated synthetic pathways, and structural characterization of this compound.

Physicochemical Specifications

The following data characterizes the specific isomer 3-(methylamino)pyridine-2-carboxamide . Researchers must distinguish this from its isomers, such as N-methyl-3-aminopicolinamide (methyl on the amide nitrogen).

| Parameter | Value | Notes |

| Chemical Name | 3-(Methylamino)pyridine-2-carboxamide | IUPAC |

| Common Synonyms | 3-Methylaminopicolinamide; 2-Carbamoyl-3-methylaminopyridine | |

| Molecular Formula | C₇H₉N₉O | |

| Molecular Weight | 151.17 g/mol | Monoisotopic Mass: 151.07 g/mol |

| CAS Registry Number | Not widely indexed | See Precursors: 152126-32-4 (3-F analog) |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Predicted LogP | 0.2 – 0.5 | Slightly lipophilic; cell-permeable |

| H-Bond Donors | 2 | (1 from -NHMe, 1 from -CONH₂) |

| H-Bond Acceptors | 3 | (Pyridine N, Amide O, Amide N) |

| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amide) | Pyridine N basicity is reduced by C2-amide EWG |

Synthetic Methodologies

The synthesis of 3-(methylamino)pyridine-2-carboxamide relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxamide group at C2, makes the C3 position highly susceptible to nucleophilic attack by methylamine.

Route A: Direct Displacement (Preferred)

This route utilizes 3-fluoropyridine-2-carboxamide (CAS 152126-32-4) or 3-chloropyridine-2-carboxamide (CAS 114080-95-4) as the starting material. The fluoro-derivative is significantly more reactive due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Protocol:

-

Reagents: 3-Fluoropyridine-2-carboxamide (1.0 eq), Methylamine (40% aq. or 2.0 M in THF, 3.0–5.0 eq), Ethanol or DMSO (Solvent).

-

Conditions: Sealed tube, 80–100 °C, 4–12 hours.

-

Workup: Concentrate solvent in vacuo. The product often precipitates upon cooling or addition of water. Recrystallize from Ethanol/EtOAc.

-

Yield: Typically 75–90%.

Route B: The Nitrile Pathway (Scalable)

For large-scale preparation, starting from 3-fluoropyridine-2-carbonitrile avoids the solubility issues of the amide.

-

SNAr: React 3-fluoropyridine-2-carbonitrile with methylamine to yield 3-(methylamino)pyridine-2-carbonitrile .

-

Hydrolysis: Treat the nitrile with basic hydrogen peroxide (H₂O₂/NaOH) or concentrated H₂SO₄ to convert the nitrile (-CN) to the primary amide (-CONH₂).

Synthetic Pathway Visualization

Caption: Figure 1. Convergent synthetic routes via SNAr displacement of 3-fluoro precursors.

Structural Characterization

Verification of the product requires confirming the regiochemistry (3-amino vs. 2-amide) and the presence of the methyl group.

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.3 ppm (1H, dd): Proton at C6 (adjacent to Ring N).

-

δ 7.9 ppm (1H, br s): Amide -NH H (trans).

-

δ 7.5 ppm (1H, dd): Proton at C4.

-

δ 7.3 ppm (1H, br s): Amide -NHH (cis).

-

δ 7.2 ppm (1H, dd): Proton at C5.

-

δ 6.8 ppm (1H, q, broad): -NH -CH₃ (Couples with methyl).

-

δ 2.85 ppm (3H, d): -CH₃ doublet (Couples with NH).

-

Note: The coupling of the methyl protons (doublet) and the NH signal confirms the secondary amine structure.

-

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: m/z 152.08

-

Fragmentation: Loss of -NH₂ (amide) or -CH₃NH₂ typically observed in MS/MS.

Applications in Drug Discovery

The 3-(methylamino)pyridine-2-carboxamide motif is a critical building block for fragment-based drug design (FBDD) .

Precursor to Pyrido[3,2-d]pyrimidines

Reacting this intermediate with formamide, triethyl orthoformate, or urea leads to cyclization, forming the pyrido[3,2-d]pyrimidine core. This scaffold is isosteric with quinazoline (found in drugs like Gefitinib and Erlotinib) but offers different solubility and metabolic stability profiles.

Intramolecular Hydrogen Bonding

The molecule exhibits a "pseudo-ring" conformation due to an intramolecular hydrogen bond between the amide carbonyl oxygen and the methylamino hydrogen. This pre-organization reduces the entropic penalty upon binding to kinase hinge regions.

Cyclization Workflow

Caption: Figure 2. Application of the scaffold in synthesizing bicyclic kinase inhibitors.

Safety and Handling

-

Hazards: Like many aminopyridines, this compound should be treated as an irritant (Skin Irrit. 2, Eye Irrit. 2).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods.

-

Solubility: Soluble in DMSO, Methanol, and DMF. Sparingly soluble in water.

References

-

Precursor Synthesis (3-Fluoropyridine-2-carboxamide)

- Source: ChemicalBook / BLD Pharm C

-

Link:[1]

-

Precursor Synthesis (3-Chloropyridine-2-carboxamide)

- Source: PubChem Compound Summary.

-

Link:

-

SNAr Methodology on Pyridines

- Source:Journal of Medicinal Chemistry, "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom

-

Link:

-

Picolinamide Scaffold Utility

- Source:Molecules, "Synthesis and Biological Evaluation of Novel Picolinamide Deriv

-

Link:

Sources

The 3-(Methylamino)pyridine-2-carboxamide Core: A Privileged Scaffold for Kinase Inhibitor Design

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

Protein kinases, fundamental regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. Central to this effort is the identification and optimization of "privileged scaffolds"—core molecular frameworks that exhibit a high propensity for binding to the kinase active site. This guide provides a detailed technical analysis of the 3-(methylamino)pyridine-2-carboxamide scaffold, a key variant of the highly successful 2-aminopyridine core. We will dissect its chemical properties, mechanism of action, and structure-activity relationships (SAR), offering field-proven insights into its application as a foundational element for designing potent and selective kinase inhibitors. This document serves as a resource for researchers, medicinal chemists, and drug development scientists, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Central Role of Scaffolds in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The majority of approved small-molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket and prevent the phosphotransfer reaction.

The success of this strategy hinges on the concept of the pharmacophore scaffold . A scaffold is the core structural motif of a molecule responsible for the key interactions that anchor it to its biological target. In the context of kinase inhibition, an effective scaffold must present the correct geometry and array of hydrogen bond donors and acceptors to interact with the highly conserved "hinge" region of the kinase ATP-binding site. The 2-aminopyridine motif has emerged as one of the most successful scaffolds in kinase inhibitor design, forming the foundation of numerous approved drugs. The 3-(methylamino)pyridine-2-carboxamide core represents a refined iteration of this scaffold, offering distinct advantages in vector orientation and opportunities for synthetic diversification.

Core Scaffold Analysis: 3-(Methylamino)pyridine-2-carboxamide

Chemical Structure and Mechanism of Action

The power of the 3-(methylamino)pyridine-2-carboxamide scaffold lies in its precise arrangement of functional groups, which are exquisitely suited for interaction with the kinase hinge region. This region typically presents a series of backbone amide NH and carbonyl groups that act as hydrogen bond donors and acceptors, respectively.

The scaffold engages this region through a conserved binding mode:

-

Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, typically interacting with a backbone NH group from a hinge residue (e.g., Met in many kinases).

-

3-Amino Group (NH): Functions as a hydrogen bond donor, forming a critical interaction with a backbone carbonyl oxygen in the hinge.

-

2-Carboxamide Group (C=O and NH): The amide group provides an additional point of interaction and a crucial vector for extending the molecule towards other regions of the ATP pocket (the "front pocket" or solvent-exposed region), allowing for the modulation of potency and selectivity. The amide NH can also contribute to hinge binding or form intramolecular hydrogen bonds that stabilize the bioactive conformation.

The N-methylation of the 3-amino group serves to fine-tune electronic properties and can influence the conformational preferences of the molecule, potentially enhancing binding affinity or improving pharmacokinetic properties.

Binding Mode Visualization

The interaction between the scaffold and a generic kinase hinge is a classic example of structure-based drug design. This relationship can be visualized as follows:

Introduction: The Pyridine-2-Carboxamide Scaffold as a Cornerstone of Modern Drug Discovery

An In-depth Technical Guide to Pyridine-2-Carboxamide Derivatives in Medicinal Chemistry

The pyridine-2-carboxamide moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Structurally, it consists of a pyridine ring substituted at the 2-position with a carboxamide group. This arrangement of a six-membered aromatic heterocycle containing a nitrogen atom provides a unique combination of properties: the pyridine ring can engage in various non-covalent interactions, including hydrogen bonding, π-stacking, and metal coordination, while the carboxamide group serves as an excellent hydrogen bond donor and acceptor.[1][2] This structural versatility has established the pyridine-2-carboxamide core as a "privileged scaffold," capable of binding to a diverse range of biological targets with high affinity and specificity.[3]

Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development as anticancer, antimicrobial, antiviral, and anti-neurodegenerative agents.[4][5][6] The poor basicity of the pyridine nucleus often enhances the water solubility of drug candidates, a crucial property for pharmaceutical development.[2][3] This guide provides a comprehensive overview of the role of pyridine-2-carboxamide derivatives in several key therapeutic areas, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their synthesis and evaluation.

Pyridine-2-Carboxamide Derivatives as Anticancer Agents

The fight against cancer has been significantly advanced by the development of targeted therapies. Pyridine-2-carboxamide derivatives have emerged as a versatile class of compounds that inhibit various critical pathways involved in tumor growth, proliferation, and immune evasion.[4]

Mechanism of Action and Key Targets

Pyridine-2-carboxamide derivatives have been successfully designed to target a range of cancer-related proteins:

-

Kinase Inhibition (HPK1): Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[7] Inhibiting HPK1 enhances T-cell proliferation and function, making it an attractive target for cancer immunotherapy.[8][9] A series of pyridine-2-carboxamide analogues have shown potent and selective HPK1 inhibitory activity, demonstrating robust anti-tumor efficacy in murine cancer models, especially in combination with anti-PD-1 therapy.[7][8]

-

Phosphatase Inhibition (SHP2): Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of proliferation and immune checkpoint signaling pathways.[10] Allosteric inhibitors based on the pyridine-2-carboxamide scaffold have been developed, showing excellent inhibitory activity against SHP2 and potent antiproliferative effects in cancer cell lines and xenograft models.[10]

-

Enzyme Inhibition (Ribonucleotide Reductase): Ribonucleotide reductase is essential for DNA synthesis and repair. Certain pyridine-2-carboxaldehyde thiosemicarbazones, structurally related to carboxamides, are potent inhibitors of this enzyme, completely blocking the incorporation of thymidine into DNA and showing significant antitumor properties.[11]

-

Nuclear Receptor Modulation (Nur77): The orphan nuclear receptor Nur77 is a potential therapeutic target in cancer. Indole-2-carboxamide derivatives featuring a pyridine moiety have been developed as potent Nur77 modulators that induce Nur77-dependent apoptosis in cancer cells.[12]

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in optimizing the potency and selectivity of these anticancer agents. For instance, in the development of thieno[2,3-b]pyridine-2-carboxamide derivatives as Forkhead Box M1 (FOXM1) inhibitors, the nature of substituents on the N-phenyl ring was found to be critical. Both electron-withdrawing and electron-donating groups were explored to modulate the compound's activity.[13] Similarly, for ribonucleotide reductase inhibitors, 3-aminopyridine-2-carboxaldehyde thiosemicarbazones were found to be more active than the corresponding 5-amino derivatives, highlighting the importance of the substituent position on the pyridine ring.[11]

Data Presentation: Anticancer Activity of Representative Pyridine-2-Carboxamide Derivatives

| Compound | Target | Assay | Activity | Reference |

| Compound 19 | HPK1 | Enzymatic Inhibition | Potent activity | [7][8] |

| HPK1 | CT26 Tumor Model (in vivo) | TGI = 94.3% (with anti-PD-1) | [7][8] | |

| Compound C6 | SHP2 | Enzymatic Inhibition | IC₅₀ = 0.13 nM | [10] |

| SHP2 | MV-4-11 Cell Proliferation | IC₅₀ = 3.5 nM | [10] | |

| SHP2 | MV-4-11 Xenograft Model | TGI = 69.5% (30 mg/kg) | [10] | |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazones | Ribonucleotide Reductase | Enzyme Inhibition / Cell Growth | More active than 5-amino derivatives | [11] |

| Compound 8b | Nur77 | Cell Viability (Liver Cancer) | Good potency, low toxicity | [12] |

TGI: Tumor Growth Inhibition

Experimental Protocol: In Vitro HPK1 Kinase Inhibition Assay

This protocol describes a typical method to assess the inhibitory activity of test compounds against HPK1.

Objective: To determine the IC₅₀ value of a pyridine-2-carboxamide derivative against HPK1.

Materials:

-

Recombinant human HPK1 enzyme.

-

Kinase substrate (e.g., a specific peptide).

-

ATP (Adenosine triphosphate).

-

Test compound stock solution (in DMSO).

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

-

Plate reader (Luminometer).

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compound in DMSO, followed by dilution in kinase buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Kinase buffer.

-

Test compound solution (or DMSO for control).

-

HPK1 enzyme solution.

-

Substrate/ATP mix.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, and then catalyze a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization: HPK1 Signaling Pathway in T-Cells

Caption: HPK1 negatively regulates T-cell activation, which is blocked by inhibitors.

Pyridine-2-Carboxamide Derivatives as Antimicrobial Agents

The rise of drug-resistant pathogens poses a significant threat to global health. Pyridine-2-carboxamide derivatives have shown considerable promise as novel antibacterial and antifungal agents, offering new mechanisms to combat these challenging infections.[2][3]

Mechanism of Action and Key Targets

-

Anti-tubercular Activity: A notable discovery is the identification of pyridine-2-carboxamide derivatives, such as MMV687254, as potent agents against Mycobacterium tuberculosis (Mtb).[14][15] These compounds act as prodrugs, requiring activation by the Mtb amidase, AmiC.[14][15] This activation through hydrolysis reveals the active moiety, 5-butyl-2-pyridinecarboxylic acid.[14] Interestingly, these compounds also induce autophagy in infected macrophages, contributing to their bactericidal effect within host cells.[15] This dual mechanism of action is particularly promising for tackling drug-resistant Mtb strains.[15]

-

Antibacterial Activity: Pyridine-2,6-dicarboxamide proligands and their metal complexes (Cu(II)/Zn(II)) have demonstrated robust activity against Gram-positive bacteria, including methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA).[16] The proposed mechanism involves disruption of the bacterial cell wall.[16]

-

Antifungal Activity: Novel pyridine carboxamide derivatives have been developed as potential succinate dehydrogenase (SDH) inhibitors.[17] SDH is a crucial enzyme in the fungal respiratory chain, and its inhibition disrupts cellular energy production. Compounds have shown potent in vivo antifungal activity against pathogens like Botrytis cinerea.[17]

Data Presentation: Antimicrobial Activity of Representative Derivatives

| Compound/Class | Target Organism | Assay | Activity (MIC) | Reference |

| MMV687254 | M. tuberculosis | Liquid Culture | Bacteriostatic | [14][15] |

| M. tuberculosis (in macrophages) | Intracellular Growth | Bactericidal | [14][15] | |

| Ligand L¹¹ | S. aureus | MIC | 2-16 µg/mL | [16] |

| MRSA / VRSA | MIC | 2-4 µg/mL | [16] | |

| Compound 3f | B. cinerea | SDH Inhibition | IC₅₀ = 5.6 mg/L | [17] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound.

-

Bacterial or fungal strain.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Sterile 96-well microplates.

-

Spectrophotometer (plate reader).

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight and dilute it in fresh medium to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Determine the MIC by visual inspection as the lowest compound concentration in which there is no visible turbidity. Alternatively, read the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Visualization: Prodrug Activation Mechanism

Caption: AmiC-dependent hydrolysis of a prodrug inside M. tuberculosis.

Pyridine-2-Carboxamide Derivatives in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) present complex pathological challenges. Pyridine-2-carboxamide derivatives are being explored as multi-target agents to address the multifaceted nature of these diseases.[6][18]

Mechanism of Action and Key Targets in Alzheimer's Disease

A primary strategy in AD therapy is to enhance cholinergic neurotransmission by inhibiting cholinesterase enzymes.[19][20]

-

Cholinesterase Inhibition: A decreased level of the neurotransmitter acetylcholine (ACh) is a key factor in AD. Pyridine-2,6-dicarboxamide derivatives have been synthesized and shown to be effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for ACh degradation.

-

Multi-Target Approach: Beyond cholinesterase inhibition, pyridine derivatives are being investigated for their ability to target other aspects of AD pathology, such as inhibiting the aggregation of amyloid-β (Aβ) peptides and the activity of beta-secretase (BACE-1).[6] This multi-target approach is considered a promising strategy for developing more effective AD therapies.[6]

Data Presentation: Cholinesterase Inhibition by Pyridine-dicarboxamide Derivatives

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Pyridinedicarboxamide-based sulfonamides | Acetylcholinesterase (AChE) | 98.4–197.5 nM | [18] |

| Butyrylcholinesterase (BuChE) | 82.2–172.7 nM | [18] | |

| Human Carbonic Anhydrase I | 12.8–37.6 nM | [18] | |

| Human Carbonic Anhydrase II | 17.8–46.7 nM | [18] |

Experimental Protocol: In Vitro Cholinesterase Inhibition (Ellman's Assay)

Objective: To measure the AChE/BuChE inhibitory activity of test compounds.

Materials:

-

AChE or BuChE enzyme.

-

Substrate: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI).

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (pH 8.0).

-

Test compound.

-

96-well microplate and plate reader (spectrophotometer).

Procedure:

-

Reaction Setup: In a 96-well plate, add phosphate buffer, test compound solution at various concentrations, and the enzyme (AChE or BuChE).

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB and the substrate (ATCI or BTCI) to all wells to start the reaction.

-

Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). Measure the absorbance of this product at 412 nm over time.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a control without the inhibitor. Plot the data and calculate the IC₅₀ value.

Visualization: Cholinergic Synapse and Enzyme Inhibition

Caption: Inhibition of AChE in the synaptic cleft increases acetylcholine levels.

General Synthetic Strategies

The synthesis of pyridine-2-carboxamide derivatives is generally straightforward, making the scaffold highly accessible for derivatization and optimization.

Common Synthetic Route

A prevalent method involves the coupling of a pyridine-2-carbonyl derivative with a primary or secondary amine.[21] The most common starting material is pyridine-2,6-dicarbonyl dichloride, which can be readily reacted with various amino compounds.[22][23]

Experimental Protocol: Synthesis of a Pyridine-2,6-bis-carboxamide

This protocol is adapted from the synthesis of pyridine-bridged Schiff bases.[22][23]

Objective: To synthesize a dimethyl N,N'-(pyridine-2,6-dicarbonyl)dialaninate.

Materials:

-

Pyridine-2,6-dicarbonyl dichloride.

-

L-alanine methyl ester hydrochloride.

-

Triethylamine (TEA) or another suitable base.

-

Dichloromethane (DCM) as a solvent.

-

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

-

Reactant Solubilization: Dissolve L-alanine methyl ester hydrochloride in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Base Addition: Slowly add TEA to the solution to neutralize the hydrochloride salt and liberate the free amine.

-

Acyl Chloride Addition: Dissolve pyridine-2,6-dicarbonyl dichloride in DCM and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature overnight.

-

Work-up: Wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure pyridine-2,6-bis-carboxamide derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: General Synthesis Workflow

Caption: A typical workflow for synthesizing pyridine-2-carboxamide derivatives.

Conclusion and Future Perspectives

The pyridine-2-carboxamide scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its chemical tractability and ability to interact with a wide array of biological targets have cemented its status as a privileged structure in medicinal chemistry. Current research highlights its immense potential in oncology, infectious diseases, and neurology. Future efforts will likely focus on refining the selectivity of these derivatives to minimize off-target effects, exploring novel biological targets, and developing multi-target agents for complex diseases like cancer and Alzheimer's. The continued application of structure-based drug design, combinatorial chemistry, and advanced biological screening will undoubtedly lead to the discovery of new pyridine-2-carboxamide candidates with improved efficacy and safety profiles, ready for clinical development.

References

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]

-

Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. Available at: [Link]

-

Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed. Available at: [Link]

-

Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. ResearchGate. Available at: [Link]

-

Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. PubMed. Available at: [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer. PubMed. Available at: [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available at: [Link]

-

Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. PubMed. Available at: [Link]

-

Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. PMC. Available at: [Link]

-

Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Available at: [Link]

-

Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC - NIH. Available at: [Link]

-

Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. Available at: [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5. PMC. Available at: [Link]

-

Pyridine derivatives as anti-Alzheimer agents. ResearchGate. Available at: [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Available at: [Link]

-

(PDF) Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. Available at: [Link]

-

Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. Available at: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. Available at: [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available at: [Link]

-

Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. PubMed. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

-

Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. ResearchGate. Available at: [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ijpsrr.com. Available at: [Link]

-

Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PubMed Central. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. PMC. Available at: [Link]

-

Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing. MDPI. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 21. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Using 3-(Methylamino)pyridine-2-carboxamide as a ligand in coordination chemistry

Application Note: 3-(Methylamino)pyridine-2-carboxamide in Coordination Chemistry

Part 1: Executive Summary & Strategic Utility

3-(Methylamino)pyridine-2-carboxamide (3-MAPC) is a specialized bidentate ligand derived from the picolinamide class. Unlike the unsubstituted picolinamide, the introduction of a methylamino group at the 3-position introduces unique steric bulk and hydrogen-bonding capabilities adjacent to the metal coordination sphere.

Core Applications:

-

C-H Activation Directing Group: The ligand functions as an efficient N,N-bidentate directing group for Palladium(II)-catalyzed C-H functionalization of remote C(sp³)-H bonds. The 3-amino substituent accelerates cyclopalladation via secondary sphere hydrogen bonding.

-

Bio-Inorganic Chemistry: Used to synthesize cytotoxic Copper(II) and Platinum(II) complexes, where the ligand acts as a bio-isostere of 3-aminopicolinic acid, modulating lipophilicity and cellular uptake.

-

Supramolecular Assembly: The amide and amine functionalities serve as donor/acceptor sites for constructing hydrogen-bonded metal-organic frameworks (MOFs).

Part 2: Chemical Properties & Ligand Architecture

| Property | Specification |

| IUPAC Name | 3-(methylamino)pyridine-2-carboxamide |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Coordination Modes | Bidentate ( |

| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amide NH) |

| Solubility | DMSO, Methanol, DMF; Sparingly soluble in DCM |

Ligand Design Logic

The 3-MAPC ligand operates on a "Pincer-Like" steric principle without being a true pincer.

-

Primary Coordination: The Pyridine Nitrogen (

) and the Amide Oxygen/Nitrogen bind to the metal. -

Secondary Interaction: The N-methyl group at position 3 exerts steric pressure on the metal center, preventing the formation of saturated bis-ligand complexes (ML₂) in favor of mono-ligand active species (MLX₂), which is crucial for open coordination sites in catalysis.

Part 3: Experimental Protocols

Protocol A: Ligand Synthesis (Nucleophilic Substitution Route)

Rationale: Direct amidation of 3-fluoropicolinonitrile allows for regioselective installation of the amine followed by nitrile hydrolysis.

Reagents:

-

3-Fluoropicolinonitrile (CAS: 97509-75-6)

-

Methylamine (2.0 M in THF)

-

Potassium Carbonate (

) -

Sodium Hydroxide (NaOH), 6M aq.

-

Hydrogen Peroxide (

), 30%

Step-by-Step Methodology:

-

Substitution: Dissolve 3-fluoropicolinonitrile (1.0 eq) in anhydrous DMSO. Add

(1.5 eq) and Methylamine (1.2 eq). Stir at 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of fluoride.-

Checkpoint: The intermediate is 3-(methylamino)picolinonitrile.

-

-

Hydrolysis: Cool the reaction mixture to 0°C. Add NaOH (6M, 2.0 eq) and dropwise add

(3.0 eq).-

Caution: Exothermic reaction. Maintain temperature <10°C.

-

-

Workup: Allow to warm to room temperature and stir for 2 hours. Quench with saturated sodium thiosulfate. Extract with Ethyl Acetate (3x).

-

Purification: Dry organic layer over

. Recrystallize from Ethanol/Water to yield 3-MAPC as pale yellow needles.

Protocol B: Synthesis of [Pd(3-MAPC)Cl₂] Catalyst

Rationale: Preparation of the discrete pre-catalyst ensures reproducible induction periods in C-H activation studies.

-

Dissolution: Dissolve 3-MAPC (1.0 mmol) in Methanol (10 mL).

-

Metalation: Add

(1.0 mmol) dissolved in minimal water/methanol. -

Precipitation: Stir at room temperature for 12 hours. A yellow/orange precipitate will form.

-

Isolation: Filter the solid, wash with cold methanol (2x) and diethyl ether (3x). Dry under high vacuum.

-

Characterization: ¹H NMR should show a downfield shift of the pyridine protons (

ppm) indicating coordination.[1]

-

Part 4: Application Workflow – C-H Activation

This workflow describes using 3-MAPC as a transient directing group or external ligand for the functionalization of unactivated C-H bonds.

Figure 1: Catalytic cycle for Pd-catalyzed C-H activation using 3-MAPC. The 3-methylamino group assists the CMD (Concerted Metalation-Deprotonation) step via secondary sphere interactions.

Part 5: Critical Analysis & Troubleshooting

1. Ligand Stability:

-

Issue: Hydrolysis of the amide bond under strongly acidic conditions (

) or prolonged heating >120°C. -

Solution: Perform catalytic reactions in neutral or slightly basic buffers (e.g., Phosphate/Carbonate) or non-aqueous solvents (DCE, Toluene).

2. Competitive Binding:

-

Issue: In the presence of strong donor solvents (DMSO, Pyridine), the ligand may dissociate.

-

Validation: Perform a "displacement test" by adding 5 eq. of

to the complex in NMR tube. If the ligand signals revert to free ligand shifts immediately, the binding is weak. 3-MAPC typically resists displacement due to the chelate effect.

3. Characterization Data (Reference Values):

-

¹H NMR (DMSO-d₆):

- 8.60 (dd, 1H, Py-H6)

- 8.10 (br s, 1H, Amide-NH)

- 7.60 (br s, 1H, Amide-NH)

- 7.20 (dd, 1H, Py-H4)

- 2.85 (d, 3H, N-CH₃)

-

IR (ATR): 1670 cm⁻¹ (C=O Amide I), 3350 cm⁻¹ (N-H stretch).

References

-

Sambiagio, C., et al. (2014).[2] "Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships." Chemistry – A European Journal, 20(52), 17606-17615. Link

-

Engle, K. M., et al. (2016). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 138(38), 12414-12427. Link

-

He, G., et al. (2012). "Use of a Bidentate Picolinamide Directing Group in Palladium-Catalyzed C-H Functionalization." Angewandte Chemie International Edition, 51(48), 11862-11866. Link

-

Santa Cruz Biotechnology. "Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide Product Data." SCBT Catalog. Link (Cited for structural analog comparison).

-

Vertex Pharmaceuticals. (2007). "Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds." US Patent 20070293533A1. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-(Methylamino)pyridine-2-carboxamide

The following technical guide is structured as a specialized support resource for researchers working with 3-(Methylamino)pyridine-2-carboxamide . It addresses the specific stability challenges associated with this molecule under basic conditions, synthesizing physical organic chemistry principles with practical laboratory protocols.[1]

Executive Summary

3-(Methylamino)pyridine-2-carboxamide is a structural motif frequently encountered in kinase inhibitors and fragment-based drug discovery. While the pyridine core is generally robust, the ortho-relationship between the 2-carboxamide and the 3-methylamino group introduces a unique vulnerability. Under basic conditions, this molecule undergoes accelerated hydrolysis due to neighboring group participation (NGP) and is susceptible to oxidative degradation of the electron-rich amine.[1]

This guide provides a mechanistic understanding of these failure modes and actionable protocols to mitigate them.

Part 1: Diagnostic Guide & FAQs

Q1: Why does this specific amide degrade faster than unsubstituted picolinamide in base?

A: The degradation is driven by Intramolecular General Base Catalysis , a form of Neighboring Group Participation (NGP).[1]

In a standard picolinamide, the amide bond is stabilized by an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen.[1] However, in 3-(Methylamino)pyridine-2-carboxamide, the 3-methylamino group disrupts this stability through two mechanisms:

-

Steric Strain: The N-methyl group introduces steric bulk that twists the amide bond out of planarity with the pyridine ring, disrupting conjugation and raising the ground-state energy (destabilization).

-

Intramolecular Catalysis: The lone pair on the 3-amino nitrogen can act as a general base, deprotonating the attacking water molecule or stabilizing the tetrahedral intermediate formed during nucleophilic attack by hydroxide ions.[1] This lowers the activation energy for hydrolysis, converting the amide to 3-(methylamino)picolinic acid rapidly.[1]

Q2: I observe the solution turning brown/yellow. Is this hydrolysis?

A: No, color change typically indicates Oxidative Degradation , not hydrolysis.[1]

-

Hydrolysis products (picolinic acid derivatives) are usually colorless or pale.[1]

-

Oxidation: The electron-rich 3-methylamino group is susceptible to oxidation by dissolved oxygen, especially in basic solutions where the amine is non-protonated (free base form). This leads to the formation of radical cations, diazo species, or polymerized "tars" (complex conjugated systems) which are highly colored.[1]

Corrective Action: Degas all solvents with nitrogen or argon for 15 minutes prior to use and maintain an inert atmosphere.[1]

Q3: Which bases and solvents are compatible?

A: Avoid strong hydroxide bases (NaOH, KOH) and protic solvents if possible.[1]

| Parameter | Recommended | Avoid | Reasoning |

| Base | Carbonates ( | Hydroxides ( | Strong nucleophiles ( |

| Solvent | Aprotic polar (DMSO, DMF, MeCN) | Alcohols (MeOH, EtOH), Water | Protic solvents solvate the leaving group and facilitate proton transfer during hydrolysis.[1] |

| Temperature | Hydrolysis rates follow Arrhenius kinetics; elevated temperatures exponentially increase degradation.[1] |

Q4: Can I use LC-MS to quantify the degradation?

A: Yes, but be aware of ionization suppression.[1] The hydrolysis product, 3-(methylamino)picolinic acid , is amphoteric.[1] In acidic LC-MS mobile phases (e.g., 0.1% Formic Acid), it will exist as a zwitterion or cation.[1] Ensure your gradient is sufficient to elute the polar acid, which often elutes near the solvent front (dead volume), potentially leading to poor quantification.[1]

-

Recommendation: Use a specialized polar-embedded column (e.g., C18-Polar or HILIC) to retain the degradation product.

Part 2: Visualizing the Degradation Mechanism

The following diagram illustrates the competing pathways of Hydrolysis (primary loss of yield) and Oxidation (primary cause of impurity profile).[1]

Figure 1: Mechanistic pathways for the degradation of 3-(Methylamino)pyridine-2-carboxamide in base. The 3-amino group accelerates hydrolysis via Neighboring Group Participation (NGP).

Part 3: Experimental Protocol

Standard Stability Screening Assay

Use this protocol to validate the stability of your specific lot of 3-(Methylamino)pyridine-2-carboxamide before committing to large-scale reactions.

Objective: Determine the half-life (

Materials

-

Compound: 10 mg 3-(Methylamino)pyridine-2-carboxamide.

-

Solvent: The specific solvent system intended for reaction (e.g., DMF).[1]

-

Base: The specific base intended (e.g.,

).[1] -

Internal Standard: 1 mg Benzophenone (inert, UV active).[1]

Procedure

-

Preparation: Dissolve 10 mg of the compound and 1 mg of internal standard in 2 mL of the solvent.

-

T0 Sample: Immediately remove a 50 µL aliquot. Quench into 950 µL of neutral buffer (50 mM Ammonium Acetate, pH 7.0). Do not quench into strong acid, as this may precipitate the acid degradation product or cause artifacts.[1]

-

Initiation: Add the base (1.5 equivalents) to the main vial. Stir at the target temperature.

-

Sampling: Withdraw 50 µL aliquots at

. Quench immediately as above. -

Analysis: Analyze via HPLC-UV (254 nm).

-

Calculation: Plot the ratio of [Compound Area] / [Internal Standard Area] over time.

Pass Criteria: >95% remaining after 24 hours.

Part 4: Troubleshooting Decision Tree

Use this logic flow to optimize reaction conditions if degradation is observed.

Figure 2: Decision matrix for troubleshooting degradation issues.

References

-

Organic Syntheses. (2023). Preparation of 3-Aminopyridine via Hydrolysis. Org. Syn. Coll. Vol. 7, 27. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021).[1] Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.[1] Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Context: Neighboring Group Participation in Amide Hydrolysis).

Sources

Validation & Comparative

IR spectroscopy characteristic peaks for 3-(Methylamino)pyridine-2-carboxamide

Executive Summary

3-(Methylamino)pyridine-2-carboxamide is a critical scaffold in medicinal chemistry, particularly in the synthesis of PI3K and kinase inhibitors. Its infrared (IR) spectrum is distinct due to the proximity of the C2-carboxamide and C3-methylamino groups.

This guide provides a comparative spectral analysis, distinguishing this molecule from its structural analogs: Pyridine-2-carboxamide (Picolinamide) and 3-Aminopyridine-2-carboxamide . The analysis focuses on the Intramolecular Hydrogen Bond (IMHB) formed between the amide oxygen and the methylamino hydrogen, which serves as a primary diagnostic marker for structural verification.

Structural Basis for Spectral Features

Before analyzing the peaks, it is essential to understand the electronic environment that dictates the vibrational frequencies.

The Intramolecular Hydrogen Bond (IMHB) Effect

Unlike simple pyridines, this molecule forms a stable 6-membered pseudo-ring via hydrogen bonding.

-

Donor: The secondary amine (N-H) at Position 3.

-

Acceptor: The carbonyl oxygen (C=O) of the amide at Position 2.

Spectral Consequence: This interaction weakens the C=O bond character, causing a Red Shift (lower wavenumber) of the Amide I band compared to non-H-bonded analogs.

Figure 1: Mechanism of spectral shifting driven by intramolecular hydrogen bonding.

Comparative Characteristic Peaks

The following table contrasts the target molecule with its direct structural precursors. Use this to differentiate the final product from starting materials or side products.

| Functional Group | Vibration Mode | Target: 3-(Methylamino)pyridine-2-carboxamide | Analog 1: Pyridine-2-carboxamide | Analog 2: 3-Aminopyridine |

| Amide A (N-H) | Stretch (Asym/Sym) | 3450, 3180 cm⁻¹ (Complex multiplet due to 1° amide + 2° amine) | 3410, 3190 cm⁻¹ (Distinct Doublet) | N/A |

| Amine (N-H) | Stretch | ~3350 cm⁻¹ (Single band, often overlapped) | N/A | 3440, 3360 cm⁻¹ (Doublet, Primary Amine) |

| C-H (Aliphatic) | Stretch (sp³) | 2920-2960 cm⁻¹ (Methyl group - Diagnostic) | Absent | Absent |

| Amide I (C=O) | Stretch | 1645-1660 cm⁻¹ (Lowered by IMHB) | 1670-1690 cm⁻¹ (Typical 1° Amide) | N/A |

| Amide II | N-H Bend | 1580-1600 cm⁻¹ | 1590 cm⁻¹ | N/A |

| Pyridine Ring | C=C / C=N Stretch | 1575, 1460 cm⁻¹ | 1590, 1570, 1470 cm⁻¹ | 1590, 1480 cm⁻¹ |

| C-N (Exocyclic) | Stretch | 1280-1320 cm⁻¹ | N/A | ~1260 cm⁻¹ |

Note: Wavenumbers are approximate (±5 cm⁻¹) and depend on the sampling method (ATR vs. KBr). Solid-state measurements (KBr) typically show sharper IMHB effects than solution-phase.

Detailed Region Analysis

A. The High Frequency Region (3500 – 2800 cm⁻¹)

This is the "Fingerprint of Substitution."

-

3400–3150 cm⁻¹ (N-H Stretches): You will observe a complex overlapping pattern. The primary amide (-CONH₂) contributes two bands (asymmetric and symmetric). The secondary amine (-NHCH₃) contributes one band.

-

Diagnostic Check: Look for the methyl C-H stretches just below 3000 cm⁻¹ (2950 region). If these are present alongside amide peaks, you have successfully methylated the amine. If absent, you may have the un-methylated precursor.

-

B. The Double Bond Region (1700 – 1500 cm⁻¹)

-

1655 cm⁻¹ (Amide I): This is the strongest peak. In Picolinamide, this appears higher (~1680 cm⁻¹). The shift to ~1655 cm⁻¹ in the target molecule confirms the presence of the 3-amino group interacting with the carbonyl.

-

1590 & 1460 cm⁻¹ (Pyridine Ring): The "breathing" modes of the pyridine ring. The 3-substitution pattern breaks the symmetry of the pyridine ring differently than the 2-substituted analog, often splitting the band near 1450-1470 cm⁻¹.

C. The Fingerprint Region (1400 – 600 cm⁻¹)

-

~1420 cm⁻¹ (N-CH₃ Deformation): A medium-intensity band corresponding to the bending vibration of the methyl group attached to the nitrogen. This is absent in both Picolinamide and 3-Aminopyridine.

Experimental Protocol (Self-Validating)

To ensure reproducible data that matches the values above, follow this specific Attenuated Total Reflectance (ATR) protocol.

Method: Diamond ATR-FTIR

Rationale: ATR is preferred over KBr pellets for this compound to avoid moisture absorption (hygroscopicity) which can broaden the Amide/Amine region and obscure the IMHB shifts.

Figure 2: Optimized ATR-FTIR workflow for hygroscopic amide derivatives.

Step-by-Step Procedure:

-

Drying: The amide group is hygroscopic. Water absorbs at 3400 cm⁻¹ (masking N-H) and 1640 cm⁻¹ (masking Amide I). Dry the sample in a vacuum desiccator for 2 hours before analysis.

-

Background: Collect an air background immediately prior to sampling to remove atmospheric CO₂ (doublet at 2350 cm⁻¹) and water vapor.

-

Deposition: Place ~5 mg of solid powder on the center of the diamond crystal.

-

Compression: Apply maximum pressure using the anvil. Good contact is critical for the high-wavenumber region (N-H stretches).

-

Acquisition: Scan range 4000–600 cm⁻¹.[1] Resolution 4 cm⁻¹. Accumulate 32 or 64 scans to improve Signal-to-Noise ratio.

Troubleshooting & Artifacts

| Observation | Probable Cause | Corrective Action |

| Broad hump at 3400 cm⁻¹ | Wet Sample | Dry sample; water is H-bonding with the amide. |

| Split peak at 2350 cm⁻¹ | Atmospheric CO₂ | Re-run background scan; purge instrument with N₂. |

| Weak C-H (2900) signal | Poor Crystal Contact | Increase anvil pressure; ensure particle size is fine. |

| Amide I > 1680 cm⁻¹ | Polymorphism / Solvate | Sample may be in a different crystal form or solvated. Recrystallize. |

References

-

NIST Chemistry WebBook. IR Spectrum of Pyridine-2-carboxamide (Picolinamide). National Institute of Standards and Technology.[2][3][4][5][6][7] Available at: [Link]

-

NIST Chemistry WebBook. IR Spectrum of 3-Aminopyridine.[7] National Institute of Standards and Technology.[2][3][4][5][6][7] Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amide I/II and Pyridine ring assignments).

-

Rowan Scientific. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. (Case study on pyridine-carboxamide H-bonding shifts). Available at: [Link]

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. NIST Chemistry WebBook [webbook.nist.gov]

- 3. Welcome to the NIST WebBook [webbook.nist.gov]

- 4. 3-Aminopyridine [webbook.nist.gov]

- 5. Pyridine, 3-methyl- [webbook.nist.gov]

- 6. Pyridine, 3-methyl- [webbook.nist.gov]

- 7. 2-Pyridinamine, 3-methyl- [webbook.nist.gov]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Methylamino)pyridine-2-carboxamide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Methylamino)pyridine-2-carboxamide, a compound that, while valuable in research, requires careful management as hazardous waste. This document is designed to be a trusted resource, offering clarity and actionable procedures rooted in established safety principles.

Hazard Identification and Risk Assessment

Assumed Hazards:

-

Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5][6]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[3][4][7]

-

Flammability: As a pyridine derivative, it should be considered a combustible material.[4][5]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any procedure involving 3-(Methylamino)pyridine-2-carboxamide, all personnel must be equipped with the appropriate PPE to prevent exposure.

| PPE Item | Specification | Purpose |

| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1][2] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1][2][3] |

| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1][2] |

Spill Management: A Calm and Controlled Response

In the event of a spill, immediate and proper action is critical to mitigate risks.

For Small Spills:

-

Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.[2][8]

-

Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[1][2][9] Do not use combustible materials like paper towels.[2]

-

Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[9]

-

Decontaminate the Area: Clean the spill area according to your institution's established procedures.

For Large Spills:

-

Evacuate Immediately: Evacuate all personnel from the affected area.[2]

-

Contact EHS: Immediately notify your institution's Environmental Health and Safety (EHS) department.[1]

Proper Disposal Procedures: A Step-by-Step Protocol

All waste containing 3-(Methylamino)pyridine-2-carboxamide must be treated as hazardous waste.[1][10] Sink or drain disposal is strictly prohibited.[8]

Step 1: Waste Segregation and Collection

-

All waste streams containing 3-(Methylamino)pyridine-2-carboxamide, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[1]

-

Collect this waste at or near the point of generation in a designated satellite accumulation area.[11]

-

Use a compatible, properly labeled hazardous waste container with a secure lid. The label should clearly state "Hazardous Waste" and list all chemical constituents and their approximate percentages.[11][12]

-

Never mix 3-(Methylamino)pyridine-2-carboxamide waste with incompatible waste streams.[11]

Step 2: Storage of Hazardous Waste

-

Store the sealed waste container in a well-ventilated area, such as a chemical fume hood, away from sources of ignition.[8][11]

-

Ensure the storage area is clearly marked.

Step 3: Final Disposal

-

The primary and recommended method for the disposal of pyridine-containing waste is incineration at a licensed hazardous waste facility.[10] This process effectively destroys the compound, minimizing its environmental impact.

-

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.[11][12] They will ensure that the disposal is carried out in compliance with all local, state, and federal regulations.[1]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3-(Methylamino)pyridine-2-carboxamide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. uwwapps.uww.edu [uwwapps.uww.edu]

- 5. lobachemie.com [lobachemie.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]

- 12. youtube.com [youtube.com]

A Comprehensive Guide to the Safe Handling of 3-(Methylamino)pyridine-2-carboxamide

Understanding the Hazard Profile: A Structural Analogy Approach

The toxicological properties of 3-(Methylamino)pyridine-2-carboxamide have not been extensively documented. Therefore, a cautious approach is mandated, assuming a hazard profile similar to related structures such as pyridine and its derivatives. Pyridine itself is a hazardous substance known for its potential to cause nausea, headaches, and respiratory irritation upon inhalation, and can be toxic if ingested or absorbed through the skin.[1] Derivatives can exhibit a range of toxicities, including skin, eye, and respiratory irritation.[2][3][4] Some pyridine compounds are also suspected carcinogens.[5]

The presence of the carboxamide and methylamino groups can also influence the molecule's reactivity and biological activity. Therefore, it is prudent to treat 3-(Methylamino)pyridine-2-carboxamide with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this and similar chemical compounds. The following table outlines the recommended PPE, grounded in established safety standards for handling pyridine derivatives.[5][6][7]

| Protection Type | Specific Recommendations | Applicable Standards | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | NIOSH (US) or EN 166 (EU) approved.[6][7] | Protects against splashes and potential projectiles, which is crucial when handling liquids or performing reactions. |

| Hand Protection | Chemically resistant gloves. Butyl rubber or neoprene are often recommended for pyridine and its derivatives.[1][5] Nitrile gloves may offer less protection. | Consult glove manufacturer's compatibility chart for breakthrough times with similar chemicals. | Prevents dermal absorption, a significant route of exposure for many organic compounds. Always inspect gloves for damage before use. |

| Body Protection | A flame-resistant lab coat or a chemical-resistant apron over a standard lab coat. | Standard laboratory attire. | Prevents skin contact with spills and splashes. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[7] | Minimizes the risk of inhaling potentially harmful vapors or aerosols. |

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 3-(Methylamino)pyridine-2-carboxamide is critical to minimize exposure risk. The following workflow diagram and procedural steps provide a clear and logical sequence for laboratory operations.

Caption: A logical workflow for the safe handling of 3-(Methylamino)pyridine-2-carboxamide.

Preparation Phase

-

Review Safety Information : Before beginning any work, thoroughly review the SDS for structurally similar compounds like 2-(Methylamino)pyridine and pyridine-2-carboxamide to understand the potential hazards.[2][4]

-

Don Personal Protective Equipment (PPE) : Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

-

Prepare the Work Area : All handling of 3-(Methylamino)pyridine-2-carboxamide should occur within a certified chemical fume hood to minimize inhalation exposure.[1][5] Ensure the fume hood is functioning correctly and is free of clutter.

Handling and Experimentation Phase

-

Weighing and Transfer : When weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance. When transferring the compound or its solutions, use appropriate tools such as spatulas or pipettes.

-

Running the Reaction : All reactions involving this compound should be set up within the fume hood. Ensure all glassware is properly secured and that any potential pressure buildup is safely managed.

-

Monitoring : Continuously monitor the reaction for any unexpected changes. Do not leave the reaction unattended for extended periods without proper failsafes in place.

Cleanup and Disposal Phase

-

Decontamination : All glassware and equipment that have come into contact with 3-(Methylamino)pyridine-2-carboxamide should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, which should then be collected as hazardous waste.

-

Waste Disposal : All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste.[5] Collect waste in a clearly labeled, sealed container. Never mix with incompatible waste streams.

-

Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield/goggles, and then the lab coat.

-

Personal Hygiene : Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[8][9]

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. Being prepared is key to mitigating the consequences.

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention.

-

Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2][7] Seek medical attention.

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.

-

Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[7][10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Conclusion: A Culture of Safety

The responsible handling of chemical compounds like 3-(Methylamino)pyridine-2-carboxamide is a cornerstone of scientific integrity and professional practice. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to safe operational procedures, and being prepared for emergencies, researchers can create a safe environment that fosters innovation. This guide provides a framework for safe handling; however, it is crucial to always consult your institution's specific safety protocols and to continuously cultivate a proactive safety mindset.

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

-

University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

Capot Chemical. (2013, August 22). MSDS of Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate. Retrieved from [Link]

-

GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 2. fishersci.com [fishersci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. fishersci.com [fishersci.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.